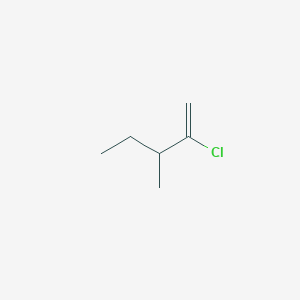
2-Chloro-3-methylpent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methylpent-1-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom and a methyl group attached to the pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylpent-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylpent-1-ene. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-methylpent-2-ene.
Common Reagents and Conditions:
Substitution: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Elimination: Ethanolic potassium hydroxide (KOH) for dehydrohalogenation.
Major Products:
Substitution: 2-Chloro-3-methylpentan-3-ol.
Addition: 2,3-Dibromo-3-methylpentane.
Elimination: 2-Methylpent-2-ene.
Applications De Recherche Scientifique
2-Chloro-3-methylpent-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-3-methylpent-1-ene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new covalent bonds .
Comparaison Avec Des Composés Similaires
2-Chloro-3-methylpentane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
3-Methylpent-1-ene: Lacks the chlorine atom, resulting in different reactivity patterns in substitution reactions.
2-Chloro-3-methylbut-1-ene: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness: 2-Chloro-3-methylpent-1-ene is unique due to the combination of a chlorine atom and a double bond in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
51302-91-1 |
|---|---|
Formule moléculaire |
C6H11Cl |
Poids moléculaire |
118.60 g/mol |
Nom IUPAC |
2-chloro-3-methylpent-1-ene |
InChI |
InChI=1S/C6H11Cl/c1-4-5(2)6(3)7/h5H,3-4H2,1-2H3 |
Clé InChI |
BCODXPKSCKLLMY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


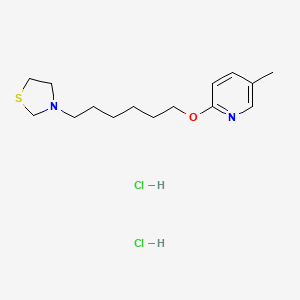
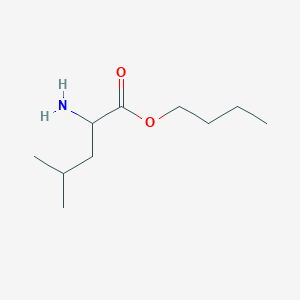
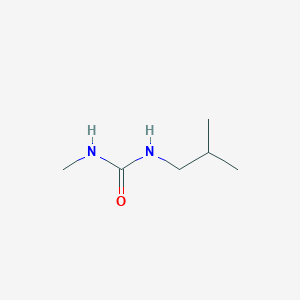
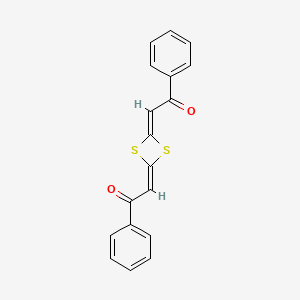

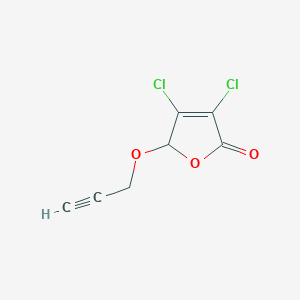
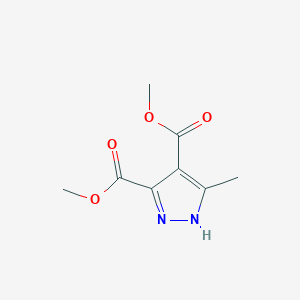
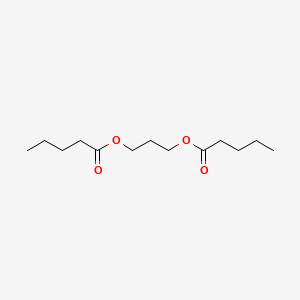
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
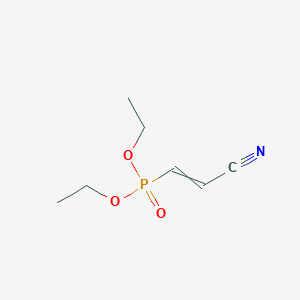
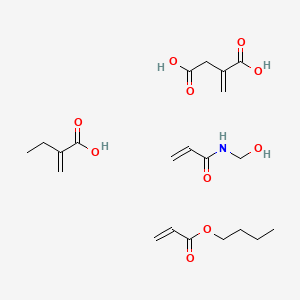
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
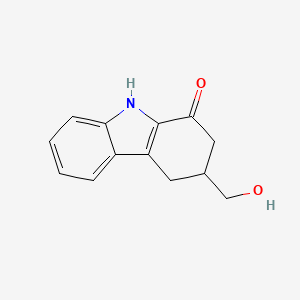
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
